6-Bromo-2,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

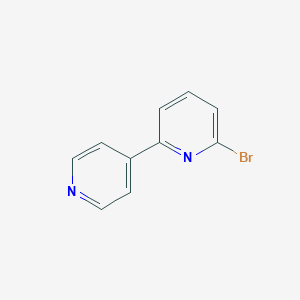

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUHRYXJBJYQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543423 | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106047-29-4 | |

| Record name | 6-Bromo-2,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106047-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2,4'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Bromo-2,4'-bipyridine. It includes detailed information on its molecular structure, spectroscopic data, and established synthesis protocols. Furthermore, this document explores the compound's relevance and potential applications within the field of drug discovery and development, offering valuable insights for researchers and scientists.

Core Compound Properties

This compound is a halogenated heterocyclic compound belonging to the bipyridine family. Bipyridines are widely recognized for their ability to act as chelating ligands in coordination chemistry and serve as versatile building blocks in the synthesis of more complex molecules.[1] The presence and position of the bromine atom on one of the pyridine rings and the specific connectivity of the two rings (2,4') impart distinct chemical reactivity and physical properties to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-6-(pyridin-4-yl)pyridine | [2] |

| CAS Number | 106047-29-4 | [2] |

| Molecular Formula | C₁₀H₇BrN₂ | [2] |

| Molecular Weight | 235.08 g/mol | [2] |

| Appearance | White to off-white solid (typical for bipyridines) | General Knowledge |

| Melting Point | Data not available for the 2,4' isomer. For comparison, the 6-Bromo-2,2'-bipyridine isomer has a melting point of 72.0 to 76.0 °C. | [3] |

| Boiling Point | Data not available for the 2,4' isomer. For comparison, the 6-Bromo-2,2'-bipyridine isomer has a boiling point of 133 °C at 2.2 mmHg. | [4] |

| Solubility | Expected to be soluble in organic solvents like chloroform and methanol, with slight solubility in water. | [3][5] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 233.97926 Da | [2] |

| Monoisotopic Mass | 233.97926 Da | [2] |

| Topological Polar Surface Area | 25.8 Ų | [2] |

| Heavy Atom Count | 13 | [2] |

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics of this compound

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic region (7.0-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the seven protons on the two different pyridine rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms. |

| ¹³C NMR | Signals for the ten carbon atoms are expected in the aromatic region (110-160 ppm). The carbon atom attached to the bromine will be significantly shifted. Quaternary carbons will typically show weaker signals. |

| FT-IR | Characteristic peaks for C=C and C=N stretching vibrations of the aromatic rings (approx. 1400-1600 cm⁻¹). A C-Br stretching vibration is expected at lower wavenumbers. |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 234 and 236.[6] |

Synthesis of this compound

The synthesis of unsymmetrical bipyridines like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings are particularly effective methods.[1][7] These reactions involve the coupling of a bromopyridine derivative with a pyridylboronic acid (or ester) or a pyridylstannane.

Experimental Protocol: Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[8] To synthesize this compound, 2,6-dibromopyridine can be coupled with pyridine-4-boronic acid. By controlling the stoichiometry, monosubstitution can be favored.

Materials:

-

2,6-Dibromopyridine

-

Pyridine-4-boronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

Procedure:

-

To a reaction vessel, add 2,6-dibromopyridine (1.0 equivalent), pyridine-4-boronic acid (1.1 equivalents), and the base (2.0 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress using TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Protocol: Stille Coupling

The Stille coupling offers an alternative route using an organotin reagent.[9] This method is known for its tolerance of a wide range of functional groups.

Materials:

-

2,6-Dibromopyridine

-

4-(Tributylstannyl)pyridine

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous, degassed solvent (e.g., toluene or DMF)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) and the palladium catalyst (5 mol%) in the anhydrous solvent.

-

Add 4-(tributylstannyl)pyridine (1.1 equivalents) via syringe.

-

Heat the reaction mixture (e.g., to 90-110 °C) and stir for 12-24 hours, monitoring the reaction progress.

-

After cooling, quench the reaction and perform a workup. This typically involves washing with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate it.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Development

Bipyridine derivatives are a significant class of compounds in medicinal chemistry due to their prevalence in biologically active molecules and their ability to serve as scaffolds for the synthesis of new therapeutic agents.[1] They are known to be present in compounds with a range of biological activities, including antimicrobial and anticancer properties.[10][11]

The this compound structure provides a valuable platform for further chemical modification. The two distinct pyridine rings and the reactive bromine atom allow for selective functionalization, enabling the creation of a library of derivatives for biological screening.

Key Reactive Sites for Drug Development:

-

Bromine Atom: The C-Br bond is a key site for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups. This is a common strategy for exploring structure-activity relationships (SAR).

-

Pyridine Nitrogen Atoms: The lone pairs on the nitrogen atoms can coordinate with metal ions, making bipyridines essential ligands in the development of metal-based drugs. They can also be protonated or alkylated to modify the molecule's physicochemical properties, such as solubility and bioavailability.

While specific biological activities for this compound itself are not widely reported, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of 2,2'-bipyridine have been shown to combat MRSA biofilm formation and persistence.[11] The strategic modification of the this compound core could lead to the discovery of novel compounds with significant therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H7BrN2 | CID 13546453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10495-73-5 CAS MSDS (6-BROMO-2,2'-BIPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 6-BROMO-2,2'-BIPYRIDINE | 10495-73-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-2,4'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Bromo-2,4'-bipyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, based on established cross-coupling methodologies, and outlines the expected characterization data.

Introduction

This compound is a substituted bipyridine featuring a bromine atom on one pyridine ring and a linkage at the 2 and 4' positions of the two pyridine rings. This substitution pattern offers a versatile scaffold for further functionalization, making it a valuable building block in the development of novel pharmaceutical agents and functional materials. The bromine atom can be readily displaced or utilized in further cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction. Both Suzuki-Miyaura and Stille couplings are viable methods for the formation of the C-C bond between the two pyridine rings.[1] A representative protocol based on the Suzuki-Miyaura coupling, which is often preferred due to the lower toxicity of boronic acid reagents compared to organotin compounds, is detailed below.[1]

The logical synthetic approach involves the coupling of a brominated pyridine with a pyridylboronic acid. A plausible route is the reaction of 2,6-dibromopyridine with 4-pyridylboronic acid. By controlling the stoichiometry of the reactants, monosubstitution can be favored to yield the desired this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,6-Dibromopyridine

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equivalent), 4-pyridylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, consisting of palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,6-Dibromopyridine | 1.0 | Starting material |

| 4-Pyridylboronic acid | 1.1 | Coupling partner |

| Palladium(II) acetate | 0.02 | Catalyst precursor |

| Triphenylphosphine | 0.08 | Ligand for catalyst |

| Potassium carbonate | 2.0 | Base |

| Solvent | 1,4-Dioxane/Water | Reaction medium |

| Temperature | 90-100 °C | To drive the reaction |

| Atmosphere | Inert (N₂ or Ar) | To prevent catalyst degradation |

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The expected data from these analyses are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | 2-bromo-6-(pyridin-4-yl)pyridine[2] |

| CAS Number | 106047-29-4[2] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the seven aromatic protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms within the pyridine rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon atoms in the bipyridine core. The carbon atom attached to the bromine will be significantly deshielded and appear at a lower field.

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the bipyridine ring system.

| Analytical Technique | Expected Data |

| ¹H NMR | Complex multiplet patterns in the aromatic region (approx. 7.0-9.0 ppm) |

| ¹³C NMR | Ten signals in the aromatic region (approx. 110-160 ppm) |

| Mass Spec (EI) | M⁺ at m/z 234, M+2 at m/z 236 (approx. 1:1 ratio) |

Visualizing the Synthesis and Logic

To better illustrate the synthesis workflow and the logical relationship of the reactants, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and conditions.

Conclusion

This technical guide outlines a robust and widely applicable method for the synthesis of this compound. The provided experimental protocol, based on the Suzuki-Miyaura cross-coupling reaction, offers a clear pathway for researchers to obtain this valuable chemical intermediate. The summarized characterization data provides a benchmark for confirming the identity and purity of the synthesized compound. The versatility of this compound as a building block ensures its continued importance in the fields of drug discovery and materials science.

References

6-Bromo-2,4'-bipyridine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,4'-bipyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications, particularly in the realm of drug discovery and development. The information is presented to support researchers and professionals in leveraging this molecule for their scientific endeavors.

Chemical Identity and Molecular Structure

This compound is a substituted bipyridine, a class of aromatic organic compounds. Its structure consists of two pyridine rings linked at the 2 and 4' positions, with a bromine atom substituted at the 6-position of the 2-substituted ring.

CAS Number: 106047-29-4[1]

Molecular Formula: C₁₀H₇BrN₂[1]

Molecular Structure:

Molecular Structure of this compound

IUPAC Name: 2-bromo-6-(pyridin-4-yl)pyridine[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 235.08 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 2.5 | [1] |

Synthesis and Experimental Protocols

The synthesis of unsymmetrical bipyridines like this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. The most common methods include the Suzuki, Stille, and Negishi couplings. These reactions offer a versatile and efficient means to form the C-C bond between the two pyridine rings.[2][3]

General Synthetic Approach via Cross-Coupling Reactions

The general strategy involves the coupling of a brominated pyridine derivative with a pyridine-containing organometallic reagent. For the synthesis of this compound, this would typically involve the reaction of 2,6-dibromopyridine with a 4-pyridyl organometallic species or the reaction of 6-bromopyridine-2-yl derivative with a suitable 4-pyridyl partner.

General Synthetic Routes to this compound

Representative Experimental Protocol (Suzuki Coupling)

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for a Suzuki-Miyaura coupling involving a pyridyl bromide can be adapted.[4][5][6][7]

Materials:

-

2,6-Dibromopyridine

-

4-Pyridylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or NaOEt)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

Degassed water (if using a biphasic system)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), 4-pyridylboronic acid (0.9-1.1 eq), and the chosen base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent and, if applicable, degassed water.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

Pyridine and bipyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] Their ability to form hydrogen bonds, coordinate with metal ions in metalloenzymes, and participate in π-stacking interactions makes them valuable pharmacophores. Bipyridine derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antitumor, and immunomodulatory agents.[10]

While specific biological activities for this compound are not extensively documented in the public domain, its structural motifs suggest potential for further investigation. The bipyridine core can be a platform for developing subtype-selective antagonists for nicotinic acetylcholine receptors.[11] Furthermore, the bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Drug Discovery Workflow Utilizing this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on both pyridine rings will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns depending on their coupling with adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine rings (in the 1400-1600 cm⁻¹ region).

-

C-Br stretching (typically in the fingerprint region, below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the bond between the two pyridine rings.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemists. Its synthesis can be achieved through established cross-coupling methodologies, and its structure offers multiple points for further functionalization. While specific biological data for this compound is limited, the broader class of bipyridine derivatives has shown significant promise in various therapeutic areas. This technical guide provides a foundation for researchers to explore the potential of this compound in their respective fields of study. Further experimental investigation into its physical properties, biological activity, and detailed spectroscopic characterization is warranted to fully elucidate its potential.

References

- 1. This compound | C10H7BrN2 | CID 13546453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 6-Bromo-2,4'-bipyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Bromo-2,4'-bipyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific molecule in common organic solvents. This guide is designed to bridge this knowledge gap by providing detailed experimental protocols for researchers to determine these values empirically. Furthermore, it offers a qualitative assessment of expected solubility based on the structural characteristics of the molecule and general principles of solubility for related bipyridine compounds. Included are standardized methodologies for both gravimetric and spectroscopic determination of solubility, presented with the aim of ensuring data accuracy and reproducibility. A logical workflow for these experimental procedures is also provided in a visual format to aid in experimental design.

Introduction

This compound is a substituted bipyridine, a class of compounds widely utilized as ligands in coordination chemistry, as building blocks in the synthesis of complex organic molecules, and as key components in the development of functional materials and pharmaceutical agents. The solubility of a compound is a critical physical property that influences its application in various scientific and industrial processes, including chemical synthesis, purification, formulation, and biological assays. An understanding of a compound's behavior in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products with desired characteristics.

Qualitative Solubility Profile

Based on the general characteristics of bipyridine and its derivatives, this compound is anticipated to exhibit a range of solubilities in common organic solvents. Bipyridines are generally described as colorless solids that are soluble in many organic solvents and slightly soluble in water[1]. The presence of the polar pyridine rings and the relatively nonpolar bromophenyl group suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the bipyridine core.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, N,N-Dimethylformamide): Good solubility is anticipated in these solvents due to favorable dipole-dipole interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected, as is common for many organic compounds. A related isomer, 6-Bromo-2,2'-bipyridine, is noted to be soluble in chloroform[2][3].

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate solubility is likely due to pi-pi stacking interactions between the solvent and the aromatic rings of the bipyridine.

-

Nonpolar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Low solubility is predicted due to the significant difference in polarity between the solute and the solvent.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their empirical findings. It is recommended that all measurements be conducted at a standardized temperature (e.g., 25 °C) and pressure (e.g., 1 atm) to ensure consistency and comparability.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Chemical Formula | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | Data not available | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available |

| Acetone | C₃H₆O | Data not available | Data not available |

| Acetonitrile | C₂H₃N | Data not available | Data not available |

| Dichloromethane | CH₂Cl₂ | Data not available | Data not available |

| Chloroform | CHCl₃ | Data not available | Data not available |

| N,N-Dimethylformamide | C₃H₇NO | Data not available | Data not available |

| Dimethyl Sulfoxide | C₂H₆OS | Data not available | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available |

| Toluene | C₇H₈ | Data not available | Data not available |

| Hexane | C₆H₁₄ | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

General Workflow for Solubility Determination

The process of experimentally determining the solubility of a compound follows a logical sequence of steps, from preparation to analysis. The following diagram illustrates this general workflow.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

This method directly measures the mass of the dissolved solute and is considered a fundamental technique for solubility determination.

Materials:

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with tight-fitting caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

Pre-weighed evaporation dishes or vials

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette, ensuring that no solid particles are transferred.

-

Solvent Evaporation: Transfer the collected aliquot into a pre-weighed, clean, and dry evaporation dish or vial. Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the residue to a constant weight in an oven at a suitable temperature. Cool the dish in a desiccator before weighing on an analytical balance.

-

Calculation:

-

Mass of dissolved solute = (Mass of dish with residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100

-

Molar Solubility (mol/L) = (Mass of dissolved solute / Molecular weight of this compound) / (Volume of aliquot in L) (Molecular Weight of this compound = 235.08 g/mol )

-

UV-Vis Spectroscopic Method

This method is a rapid and sensitive technique suitable for compounds that absorb ultraviolet or visible light. A calibration curve must first be generated.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing the saturated solution (as in the gravimetric method)

Procedure:

Part A: Preparation of Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

Part B: Determination of Solubility

-

Prepare a saturated solution and equilibrate it as described in the gravimetric method (steps 1-3).

-

Sample Collection and Dilution: Withdraw a precise aliquot of the clear supernatant. Dilute this aliquot with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve. A significant dilution factor will likely be required.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Solubility = (Concentration of diluted sample) * (Dilution factor)

-

Conclusion

While quantitative solubility data for this compound remains to be formally documented, this technical guide provides researchers with the necessary framework to generate this crucial information. The provided experimental protocols for gravimetric and spectroscopic analysis offer robust and reliable methods for determining the solubility of this compound in a range of common organic solvents. The systematic collection of such data will be invaluable for the broader scientific community, aiding in the advancement of research and development in fields where this compound is a valuable chemical entity. Researchers are encouraged to use the provided table to document their findings and contribute to a more comprehensive understanding of this compound's physical properties.

References

Spectroscopic Profile of 6-Bromo-2,4'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 6-Bromo-2,4'-bipyridine. Due to a lack of readily available, published experimental data for this specific isomer, this document focuses on predicted spectroscopic values derived from analyses of structurally similar compounds. These predictions offer a valuable reference for the identification and characterization of this compound in a laboratory setting.

Data Presentation

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.75 | d | ~4.5 | 2H | H-2', H-6' |

| ~8.20 | d | ~7.8 | 1H | H-3 |

| ~7.80 | t | ~7.8 | 1H | H-4 |

| ~7.70 | d | ~4.5 | 2H | H-3', H-5' |

| ~7.45 | d | ~7.8 | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.0 | C-2 |

| ~150.5 | C-2', C-6' |

| ~149.5 | C-6 |

| ~145.0 | C-4' |

| ~139.5 | C-4 |

| ~125.0 | C-3 |

| ~122.0 | C-3', C-5' |

| ~121.0 | C-5 |

Table 3: Predicted Key Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1580 | Strong | C=N and C=C ring stretching |

| ~1470-1430 | Strong | Aromatic ring stretching |

| ~1050-1000 | Medium-Strong | C-Br stretch |

| ~820-780 | Strong | Out-of-plane C-H bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 234/236 | ~100 / ~98 | [M]⁺ / [M+2]⁺ (presence of Br) |

| 155 | Moderate | [M - Br]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ (pyridine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Standard acquisition parameters would include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a GC inlet can be used. For ESI, the sample solution is infused directly or via an LC system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Mandatory Visualization

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, a common method for creating asymmetrically substituted bipyridines.

Caption: Synthetic workflow for this compound.

In-Depth Technical Guide on the Crystal Structure of Bromo-Substituted Bipyridines: Analysis of 6,6'-Dibromo-2,2'-bipyridine as a Case Study

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the specific crystal structure of 6-Bromo-2,4'-bipyridine in publicly accessible crystallographic databases (such as the Cambridge Structural Database and the Crystallography Open Database) and the broader scientific literature did not yield a definitive, publicly available crystal structure. Therefore, this guide utilizes the crystallographic data for the closely related compound, 6,6'-Dibromo-2,2'-bipyridine , as a representative example to illustrate the principles of crystal structure analysis for bromo-substituted bipyridines. The methodologies and analyses presented are directly applicable to the study of this compound should its crystal structure become available.

Introduction

Bipyridines are a class of aromatic heterocyclic compounds that are of significant interest in medicinal chemistry, materials science, and catalysis due to their versatile coordination properties and the ability to form a wide range of supramolecular architectures. The introduction of halogen substituents, such as bromine, can profoundly influence their electronic properties, molecular conformation, and intermolecular interactions, thereby affecting their biological activity and material properties. This technical guide provides a comprehensive overview of the crystal structure analysis of bromo-substituted bipyridines, using 6,6'-Dibromo-2,2'-bipyridine as a detailed case study.

Molecular Structure and Conformation

The molecular structure of 6,6'-Dibromo-2,2'-bipyridine consists of two pyridine rings linked by a C-C single bond, with a bromine atom attached to the 6 and 6' positions. The key structural features are the dihedral angle between the two pyridine rings and the planarity of the molecule.

Table 1: Selected Bond Lengths and Angles for 6,6'-Dibromo-2,2'-bipyridine

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-C (inter-ring) | 1.490 |

| C-Br | 1.880 |

| C-N (avg.) | 1.340 |

| C-C (pyridine ring avg.) | 1.385 |

| Bond Angles | |

| C-C-C (inter-ring) | 120.5 |

| C-C-Br | 117.5 |

| C-N-C (pyridine ring) | 117.0 |

Note: These are representative values and can vary slightly depending on the specific crystal structure determination.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of 6,6'-Dibromo-2,2'-bipyridine, these interactions are crucial in defining the overall supramolecular architecture.

Table 2: Crystallographic Data for 6,6'-Dibromo-2,2'-bipyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.350 |

| b (Å) | 12.450 |

| c (Å) | 10.550 |

| α (°) | 90 |

| β (°) | 108.50 |

| γ (°) | 90 |

| Volume (ų) | 1039.0 |

| Z | 4 |

Note: This data is based on a representative entry from the Crystallography Open Database (COD).

The crystal packing is primarily influenced by a combination of π-π stacking interactions between the aromatic pyridine rings and halogen bonding involving the bromine atoms.

Caption: Key intermolecular interactions governing the crystal packing.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A plausible and widely used method for the synthesis of unsymmetrical bipyridines like this compound is the Suzuki-Miyaura cross-coupling reaction.

electronic properties of 6-Bromo-2,4'-bipyridine for materials science

An In-depth Technical Guide on the Electronic Properties of 6-Bromo-2,4'-bipyridine for Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound with significant potential in materials science, particularly in the development of novel electronic materials and as a ligand in coordination chemistry. Its electronic properties, governed by the interplay of the electron-withdrawing bromine atom and the π-conjugated bipyridine system, are of paramount importance for its application in organic electronics, sensing, and catalysis. This technical guide provides a comprehensive overview of the core electronic properties of this compound, drawing upon data from analogous compounds and outlining detailed experimental and computational methodologies for its characterization. Due to the limited direct experimental data on this compound, this guide emphasizes established protocols and theoretical frameworks to enable researchers to investigate its properties.

Introduction

Bipyridine derivatives are a cornerstone in the design of functional materials due to their versatile coordination chemistry and tunable electronic properties. The introduction of a bromine substituent onto the bipyridine framework, as in this compound, offers a handle for further functionalization through cross-coupling reactions and significantly influences the molecule's electronic structure. Understanding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap is crucial for predicting its behavior in electronic devices and its reactivity.

Core Electronic Properties (Analogous Data)

Direct experimental data for this compound is scarce in the current literature. Therefore, we present analogous data from closely related bromo-substituted and 4-substituted bipyridines to provide an estimated understanding of its electronic characteristics.

Table 1: Estimated Electronic Properties of this compound based on Analogous Compounds

| Property | Estimated Value | Analogous Compound(s) & Rationale |

| HOMO Energy Level | ~ -6.0 to -6.5 eV | Bromo-substituted aromatics generally exhibit lower HOMO levels due to the inductive effect of bromine. |

| LUMO Energy Level | ~ -2.0 to -2.5 eV | The π-accepting nature of the bipyridine core determines the LUMO level. |

| Electrochemical Band Gap | ~ 4.0 eV | Calculated from the difference between the estimated HOMO and LUMO levels. |

| Optical Band Gap | Likely in the UV region | Bipyridine and its simple derivatives typically absorb in the UV range. |

Note: These values are estimations and should be experimentally verified.

A theoretical assessment of bromo-substituted 2,2'-bipyridines using Density Functional Theory (DFT) has shown that bromine substitution lowers both the HOMO and LUMO energy levels and generally leads to a reduction in the HOMO-LUMO energy gap compared to unsubstituted bipyridine.[1] The position of the bromine atom influences the extent of these changes due to inductive and resonance effects.[1]

Experimental Protocols for Characterization

To accurately determine the electronic properties of this compound, the following experimental protocols are recommended.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for determining the HOMO and LUMO energy levels of organic materials.[2][3]

Objective: To measure the oxidation and reduction potentials of this compound to calculate its HOMO and LUMO energy levels.

Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). Dissolve this compound in this solution to a concentration of approximately 1 mM.

-

Electrochemical Cell: Utilize a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the measurement to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential. A typical scan rate is 100 mV/s.

-

Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used to reference the measured potentials to the vacuum level.

-

Data Analysis: Determine the onset of the oxidation (Eox) and reduction (Ered) peaks from the voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

HOMO (eV) = -[Eox - EFc/Fc+ + 4.8]

-

LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the optical band gap of a material.

Objective: To determine the absorption spectrum of this compound and calculate its optical band gap.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the absorption onset (λonset) from the long-wavelength edge of the lowest energy absorption band. The optical band gap (Egopt) can be calculated using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

Computational Methodology: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the electronic structure of molecules.

Objective: To calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and simulate the UV-Vis absorption spectrum of this compound.

Recommended Workflow:

-

Structure Optimization:

-

Functional: B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.

-

Solvent Model: If experimental data is in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.

-

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Electronic Properties Calculation: From the optimized structure, the HOMO and LUMO energy levels and the resulting energy gap can be extracted.

-

UV-Vis Spectrum Simulation:

-

Method: Time-Dependent DFT (TD-DFT) is the standard method for calculating excited-state properties and simulating UV-Vis spectra.

-

Functional and Basis Set: The same functional and basis set used for the geometry optimization can typically be used for the TD-DFT calculation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of experimental and computational characterization of this compound.

Caption: Experimental workflow for the characterization of this compound.

Caption: Computational workflow for DFT analysis of this compound.

Conclusion

References

The Reactive Nature of 6-Bromo-2,4'-bipyridine: A Technical Guide for Synthetic Advancement

Introduction

6-Bromo-2,4'-bipyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry, materials science, and catalysis. Its structure, featuring two interconnected pyridine rings, offers unique chelating properties and a scaffold for developing complex molecular architectures. The synthetic versatility of this compound is dominated by the reactivity of its bromine atom located at the 6-position of the 2-substituted pyridine ring. This position is electronically activated, making the carbon-bromine bond susceptible to a variety of transformative chemical reactions, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. This guide provides an in-depth analysis of the reactivity of this C-Br bond, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective utilization.

General Reactivity Principles

The reactivity of the bromine atom in this compound is significantly influenced by the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the ring, rendering the carbon atoms at the ortho (C2, C6) and para (C4) positions electron-deficient. This electron deficiency makes the C6 carbon an excellent electrophilic site, facilitating two major reaction pathways:

-

Oxidative Addition in Catalytic Cycles: The electron-deficient nature of the C-Br bond promotes its oxidative addition to a low-valent transition metal center, such as Palladium(0). This is the crucial first step in a wide array of cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The C6 position is activated towards attack by strong nucleophiles, which can lead to the direct displacement of the bromide leaving group.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent and versatile method for functionalizing this compound is through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and broad functional group tolerance for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the bipyridine scaffold with various aryl, heteroaryl, or vinyl boronic acids or esters.[3][4] This reaction is fundamental in synthesizing complex biaryl structures common in pharmaceutical agents and organic electronics.[5][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good-Excellent |

| 2 | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate-Good |

| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | Good-Excellent |

Note: Data is representative for structurally similar bromopyridine substrates and serves as a guideline.[6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [6][7]

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent (e.g., a 1:1 mixture of Isopropanol/H₂O, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typical reaction time: 4-18 hours).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

For the synthesis of N-arylated compounds, which are prevalent in pharmaceuticals, the Buchwald-Hartwig amination is the reaction of choice.[8] It facilitates the formation of a C-N bond between this compound and a primary or secondary amine.[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | Good |

| 2 | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | High |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 110 | Good-High |

Note: Data is representative for structurally similar bromopyridine substrates and serves as a guideline.[10][11][12]

Detailed Experimental Protocol: Buchwald-Hartwig Amination [10][12]

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typical reaction time: 4-24 hours).

-

Work-up: After cooling to room temperature, add diethyl ether and wash the mixture with brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to palladium catalysis, direct nucleophilic aromatic substitution (SNAr) is a viable pathway for this compound under certain conditions. The reaction requires a strong nucleophile and is facilitated by the pyridine nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][13] The attack occurs at the bromine-bearing carbon, followed by the elimination of the bromide ion to restore aromaticity.[2][14]

General Experimental Workflow

A standardized workflow is crucial for the successful and reproducible synthesis of 6-substituted-2,4'-bipyridine derivatives. The following diagram outlines the key stages from initial setup to final product characterization.

The bromine atom of this compound is a highly valuable synthetic handle, primarily activated for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These transformations provide reliable and high-yielding routes to diverse C-C and C-N linked bipyridine derivatives. While direct nucleophilic substitution is also mechanistically feasible, transition-metal catalysis remains the predominant strategy due to its superior efficiency and scope. A thorough understanding of these reactive pathways, coupled with optimized experimental protocols, empowers researchers to leverage this compound as a versatile platform for innovation in drug discovery and materials science.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

Theoretical Calculations on 6-Bromo-2,4'-bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,4'-bipyridine is a heterocyclic compound belonging to the bipyridine family, a class of molecules widely recognized for their versatile applications in coordination chemistry, catalysis, and materials science. In the realm of drug discovery and development, bipyridine derivatives are of significant interest due to their ability to act as scaffolds for the synthesis of biologically active molecules.[1] Their capacity to chelate metal ions is a key feature, leading to the development of novel therapeutic and diagnostic agents.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound, offering insights into its structural, electronic, and spectroscopic properties. The methodologies described herein are crucial for understanding the molecule's behavior and for guiding the rational design of new derivatives with enhanced therapeutic potential.

Theoretical and Computational Methodologies

The theoretical investigation of this compound and its analogs typically employs a range of computational chemistry techniques. These methods provide a molecular-level understanding of the compound's properties, which is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. For bipyridine derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Typical Experimental Protocol:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar programs are utilized.

-

Functional and Basis Set: The B3LYP hybrid functional is commonly employed in conjunction with a basis set like 6-311++G(d,p). This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Geometry Optimization: The initial structure of this compound is optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also yield theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: From the optimized geometry, various electronic properties are calculated, including the HOMO and LUMO energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state energies and oscillator strengths, which can be correlated with experimental UV-Vis spectra.

Typical Experimental Protocol:

-

Software and Method: Using the optimized ground-state geometry from DFT, a TD-DFT calculation is performed using the same functional and basis set.

-

Excited States: A number of low-lying singlet excited states are typically calculated to simulate the UV-Vis absorption spectrum.

-

Solvent Effects: To better mimic experimental conditions, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug development, it is used to predict the binding mode of a ligand to a protein target. For this compound, docking studies can help identify potential biological targets and elucidate its mechanism of action.

Typical Experimental Protocol:

-

Software: Molecular docking software such as AutoDock Vina, Glide, or GOLD is used.

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared (e.g., by energy minimization). The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

Due to the limited availability of specific experimental or calculated data for this compound in the public domain, the following tables present representative theoretical data for a structurally analogous compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, calculated at the B3LYP/6-311++G(d,p) level of theory. This data provides a reasonable approximation of the expected values for this compound.

Table 1: Calculated Electronic Properties of a 6-Bromo-bipyridine Analog

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.157 eV |

| HOMO-LUMO Gap | 4.343 eV |

| Dipole Moment | 2.5 D |

Table 2: Selected Calculated Vibrational Frequencies of a 6-Bromo-bipyridine Analog

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3100-3000 | Stretching vibrations of C-H bonds in the pyridine rings |

| C=N stretch (pyridine) | 1600-1550 | Stretching vibrations of the C=N bonds within the pyridine rings |

| C=C stretch (pyridine) | 1500-1400 | Stretching vibrations of the C=C bonds within the pyridine rings |

| C-Br stretch | 700-600 | Stretching vibration of the Carbon-Bromine bond |

Mandatory Visualizations

Computational Workflow for Theoretical Characterization

The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound.

Bipyridine Derivatives Targeting the AKT/BRAF Signaling Pathway

Bipyridine derivatives have been investigated as potential anticancer agents that can modulate key signaling pathways involved in cancer progression.[4] One such pathway is the PI3K/AKT/mTOR and RAF-MEK-ERK signaling cascade, where AKT and BRAF are crucial protein kinases. The following diagram illustrates the potential inhibitory action of a bipyridine derivative on this pathway.

Applications in Drug Development

The theoretical data generated for this compound and its analogs have direct implications for drug development.

-

Lead Optimization: Understanding the electronic properties and the spatial arrangement of functional groups allows for the rational design of new derivatives with improved potency and selectivity. For instance, modifying the substitution pattern on the bipyridine rings can alter the molecule's interaction with a biological target.

-

Structure-Activity Relationship (SAR) Studies: Computational data can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized molecules.

-

Target Identification: Molecular docking studies can help to identify potential protein targets for this compound, providing a starting point for further experimental validation. As illustrated, pathways involved in cancer cell proliferation and survival are promising areas of investigation.[4]

-

Pharmacokinetic Properties: Computational models can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Conclusion

Theoretical calculations provide an invaluable toolkit for the in-depth characterization of this compound. Methodologies such as DFT, TD-DFT, and molecular docking offer a detailed understanding of its structural, electronic, and biological properties. This knowledge is instrumental for researchers, scientists, and drug development professionals in the rational design and optimization of new bipyridine-based therapeutic agents. While specific experimental data for this compound remains to be fully explored in the literature, the computational approaches outlined in this guide, complemented by data from analogous structures, provide a robust framework for its future investigation and application in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Suzuki Coupling Protocol for 6-Bromo-2,4'-bipyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This protocol provides a detailed method for the palladium-catalyzed Suzuki coupling of 6-Bromo-2,4'-bipyridine with various arylboronic acids or esters. Bipyridine and their derivatives are crucial components in diverse applications, including the synthesis of biologically active molecules, ligands for transition-metal catalysis, and advanced materials.[4] This reaction enables the synthesis of substituted bipyridines and terpyridine analogues, which are valuable precursors for drug development and materials science. The protocol outlines reaction setup, catalyst selection, purification, and methods to mitigate common side reactions.

Reaction Principle and Catalytic Cycle

The Suzuki coupling is a palladium-catalyzed cross-coupling between an organoboronic acid (or ester) and an organic halide under basic conditions.[1][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[1][2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium complex, displacing the halide.[1][6][7] The base is crucial for activating the organoboron compound.[6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst for the next cycle.[1][3]

Application Notes & Optimization

Successful coupling of this compound requires careful selection of the catalyst, base, and solvent. A major challenge in the synthesis of bipyridines is the tendency of the product to coordinate with the palladium catalyst, which can decrease catalytic activity.[4]

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst for coupling bromopyridines.[4] For more challenging or sterically hindered substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands can offer superior performance and stability.[8][9] Using a pre-formed catalyst or a Pd(II) source like Pd(OAc)₂ with a suitable ligand is also a common strategy.[6][10]

-

Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1][11][12] The strength and solubility of the base can significantly impact reaction rate and yield. K₂CO₃ is a reliable starting point for many systems.[10][11]

-

Solvent System: A mixture of an organic solvent and water is often necessary for the Suzuki reaction.[11] Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[1][5][9] Rigorously degassing all solvents before use is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

-

Potential Side Reactions:

-

Protodeboronation: The boronic acid can be converted back to its corresponding arene, a common issue with heteroarylboronic acids.[11] This can be minimized by using stable boronate esters (e.g., pinacol esters) and running the reaction at the lowest effective temperature.[11][13]

-

Homocoupling: Dimerization of the starting boronic acid can occur. Using a Pd(0) source like Pd₂(dba)₃ can help minimize this compared to Pd(II) sources which may promote it during the initial reduction phase.[10]

-

Comparative Data on Reaction Conditions

The following table summarizes typical conditions used for Suzuki couplings of various bromopyridine and related substrates, providing a basis for optimization.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80–100 | 12-24 | 50–65 | [4][11] |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85–95 | [9][12] |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 75–90 | [5][10] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | High | [9] |

| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | High | [1] |

Experimental Workflow

The overall experimental process follows a standard workflow for inert atmosphere chemistry, from initial setup through purification.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from common methods for Suzuki coupling of bromopyridines.[1][11]

Materials and Reagents:

-

This compound (1.0 eq)

-

Arylboronic acid or pinacol ester (1.1–1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)

-

Base (e.g., K₂CO₃, 2.0–3.0 eq)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and heat plate

-

Inert atmosphere manifold (Schlenk line)

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash column chromatography system

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and finely powdered potassium carbonate (K₂CO₃, 2.0 eq).[11]

-

Inert Atmosphere: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–100 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8–24 hours).

-

Workup:

-

Once complete, cool the reaction mixture to room temperature.

-

Add water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-